molecular formula C14H10O2 B7976880 Phenol, 2-(2-benzofuranyl)- CAS No. 4986-28-1

Phenol, 2-(2-benzofuranyl)-

Cat. No.: B7976880
CAS No.: 4986-28-1
M. Wt: 210.23 g/mol
InChI Key: SFIYREWIDLYVBB-UHFFFAOYSA-N
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Description

Phenol, 2-(2-benzofuranyl)-, more specifically known as 2-(2-Benzofuranyl)-2-imidazoline (2BFI), is a selective ligand for I2-imidazoline receptors and is a valuable compound in pharmacological and neuroscience research. Its primary research value lies in its established neuroprotective effects. Studies demonstrate that 2BFI can provide significant protection against focal cerebral ischemia-reperfusion injury, a model relevant to stroke, particularly in diabetic subjects . The mechanism of action appears multifaceted, involving the reduction of neuron death by decreasing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines from activated microglia, the immune cells of the central nervous system . This compound serves as a critical research tool for investigating pathways related to neuroinflammation, oxidative stress, and neuronal apoptosis. The benzofuran core structure is also recognized as a privileged scaffold in medicinal chemistry, present in compounds studied for various biological activities, including antifungal applications against agricultural pathogens like Fusarium oxysporum . This versatile compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIYREWIDLYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483260
Record name Phenol, 2-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-28-1
Record name Phenol, 2-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper(I)-Catalyzed Tandem Reactions

A highly efficient route involves a copper(I)-catalyzed tandem reaction between 2-(2,2-dibromovinyl)phenol and polyfluoroarenes. This method, developed by researchers in 2012, achieves intramolecular C–O bond formation followed by C–H activation, yielding 2-(polyfluoroaryl)benzofurans in good yields (70–85%). The catalytic system utilizes CuI (5 mol%) in dimethylformamide (DMF) at 110°C for 12–24 hours. Key advantages include:

  • Regioselectivity : Exclusive formation of the 2-aryl substitution pattern due to steric and electronic effects during the C–H activation step.

  • Functional Group Tolerance : Compatibility with electron-deficient polyfluoroarenes, enabling access to fluorinated derivatives.

Mechanistic studies suggest that the reaction proceeds via oxidative addition of the dibromovinyl group to copper, followed by aryl coupling and rearomatization.

Palladium-Catalyzed Heterocyclic Ring Closure

A 2024 study demonstrated a one-step palladium-catalyzed method using benzofuran precursors and aryl iodides. Optimized conditions employ Pd(OAc)₂ (2.5 mol%), Ag₂O (75 mol%), and 2-nitrobenzoic acid in hexafluoroisopropanol (HFIP) at 25–70°C. This method proceeds through two stages:

  • Stage I : Formation of a dihydrobenzofuran (DHB) intermediate via oxidative addition and transmetalation.

  • Stage II : Ring-opening aromatization to yield 2-arylbenzofurans.

Key findings include:

  • Temperature Dependence : At 25°C, the DHB intermediate (3a ) forms quantitatively within 16 hours, while heating to 70°C converts it to the final product (4a ) in 98% yield.

  • Solvent Criticality : HFIP facilitates both stages, whereas toluene or DMF results in negligible conversion.

Acid-Catalyzed Cyclization Strategies

AlCl₃-Mediated Friedel-Crafts Alkylation

The Royal Society of Chemistry reported a scalable method using AlCl₃ (1.5 equiv) in dichloromethane at –20°C. 2-Fluorobenzofuran reacts with substituted phenols to form 2-arylbenzofurans via a Friedel-Crafts mechanism. For example:

  • Synthesis of 2-(2,5-Dimethylphenyl)benzofuran : 63% yield after 1 hour.

  • Functionalization : Electron-rich phenols (e.g., p-xylene) enhance reaction rates, while electron-poor substrates require prolonged times.

Transacetalisation-Fries Rearrangement Cascade

An unconventional acid-catalyzed approach involves β-pyrone derivatives and phenols. Using catalytic H₂SO₄, 6-acetoxy-β-pyrones undergo transacetalisation with phenols, followed by Fries-type O→C rearrangement and Michael addition. This cascade yields 2-benzofuranyl-3-hydroxyacetones (e.g., 4a in 74% yield). The method’s versatility is highlighted by its application to fused heterocycles like furo[3,2-c]coumarins.

Tin-Based Catalytic Systems

A Chinese patent (CN109734686A) discloses a low-cost method using SnCl₂ and Cs₂CO₃ in acetonitrile under ambient conditions. The protocol cyclizes 2-(2-substituted acetenyl)phenols into 2-alkyl/arylbenzofurans with exceptional efficiency:

SubstrateProductYield (%)Catalyst Cost (USD/g)
2-(2-Methylacetenyl)phenol2-Methylbenzofuran90.80.44
2-(2-Phenylacetenyl)phenol2-Phenylbenzofuran92.70.37

Key advantages include:

  • Mild Conditions : Reactions complete within 6 hours at room temperature.

  • Cost-Effectiveness : Catalyst costs are 100-fold lower than iridium-based systems.

Mechanistic Insights and Comparative Analysis

Reaction Pathways

  • Copper Catalysis : Proceeds via Cu(I)/Cu(III) redox cycles, with C–O bond formation as the rate-limiting step.

  • Palladium Catalysis : Involves aryl iodide oxidative addition, followed by C–C coupling and HFIP-mediated aromatization.

  • Acid Catalysis : Relies on electrophilic activation of carbonyl groups, directing cyclization through carbocation intermediates.

Yield and Selectivity Trends

MethodTypical Yield (%)Selectivity Issues
Cu(I)-Catalyzed70–85Limited to polyfluoroarenes
Pd(OAc)₂/HFIP85–98Sensitive to electron-withdrawing groups
SnCl₂/Cs₂CO₃88–95Requires acetylenic precursors

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

Benzofuran derivatives have shown promising anticancer activity across various cancer types.

Case Studies

  • MCC1019 : This compound demonstrated significant anticancer activity against lung adenocarcinoma cells with an IC50 value of 16.4 μM .
  • Hybrid Compounds : A series of piperazine-benzofuran hybrids were synthesized and tested against multiple cancer cell lines (A549 and SGC7901), showing IC50 values as low as 0.12 μM .

Antifungal Applications

Benzofuran derivatives have also been explored for their antifungal properties.

Synthesis and Activity

  • Recent research focused on synthesizing benzofuranyl acetic acid amides that exhibited activity against Fusarium oxysporum, a significant phytopathogen . The introduction of polar functional groups was found to enhance solubility and stability.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities.

CompoundActivityKey Features
MCC1019AnticancerSelective PLK1 inhibition
Benzofuranyl Acetic Acid AmidesAntifungalEnhanced solubility through polar groups
Piperazine DerivativesAnticancerLow IC50 values against various cancers

Pharmacological Properties

The pharmacological profiles of benzofuran derivatives highlight their potential as therapeutic agents.

Broad Spectrum Activity

Benzofurans have been reported to possess:

  • Antiviral properties against various viruses.
  • Antiparasitic effects, making them candidates for treating infections caused by protozoa and helminths .

Clinical Relevance

Several benzofuran derivatives are under investigation as clinical candidates for treating renal and ovarian cancers . Their ability to modulate multiple biological pathways makes them suitable for combination therapies.

Mechanism of Action

The mechanism of action of Phenol, 2-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Benzofuran Moieties
Compound Structural Features Pharmacological Targets Key Findings References
2-BFI Benzofuran + imidazoline I2R, NMDA receptors, MAO-B Neuroprotection, BBB stabilization, MAO-B inhibition
2-(2-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran Benzofuran + fluorophenyl + methylsulfanyl Not explicitly studied Synthesized for crystallographic studies; no reported bioactivity
Bromo-2-phenylbenzofurans Benzofuran + bromophenyl MAO-B catalytic cleft MAO-B inhibition via hydrophobic cavity binding; distinct from 2-BFI’s H-bond interactions

Key Insights :

  • Substituent Effects : The addition of electronegative groups (e.g., fluorine in ) or bulky substituents (e.g., bromophenyl in ) alters binding affinity and selectivity. 2-BFI’s imidazoline ring enables unique interactions with I2Rs and NMDA receptors, unlike halogenated benzofurans.
  • Binding Modes : Docking simulations show 2-BFI binds MAO-B via H-bonds with Pro102 and Tyr326, whereas bromo-2-phenylbenzofurans occupy the hydrophobic entrance cavity .
Phenolic Compounds
Compound Structural Features Pharmacological Targets Key Findings References
o-Phenylphenol Biphenyl + phenol Antimicrobial targets Used as a disinfectant; no neuroprotective activity reported
Phenolic Benzotriazoles Benzotriazole + phenol substituents UV stabilization Industrial stabilizers; no CNS activity

Key Insights :

  • Functional Group Impact: Unlike 2-BFI, phenolic compounds like o-phenylphenol lack fused heterocyclic rings, limiting their interaction with CNS targets. Their primary applications are non-pharmacological (e.g., antimicrobial or UV stabilization).
Imidazoline Derivatives
Compound Structural Features Pharmacological Targets Key Findings References
2-BFI Benzofuran + imidazoline I2R, NMDA receptors Reversible NMDA receptor blockade; neuroprotection in stroke
Idazoxan Imidazoline + benzodioxane α2-adrenergic receptors Antidepressant effects; no direct MAO-B inhibition

Key Insights :

  • Receptor Selectivity : 2-BFI’s benzofuran moiety enhances specificity for I2Rs over α2-adrenergic receptors, unlike idazoxan .

Research Findings and Clinical Implications

  • Neuroprotection : 2-BFI reduces infarct volume by 40–50% in rodent stroke models when administered within 5 hours of ischemia onset .
  • Synergy with tPA : Combined 2-BFI and recombinant tPA therapy enhances BBB recovery post-stroke, reducing hemorrhagic complications .
  • MAO-B Inhibition : 2-BFI’s IC50 for MAO-B is ~10 µM, weaker than selective inhibitors like rasagiline but with fewer off-target effects .

Biological Activity

Phenol, 2-(2-benzofuranyl)-, also known as benzofuran phenol, is a compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Phenol, 2-(2-benzofuranyl)- serves as a versatile building block in organic synthesis. It is primarily utilized for the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's structure allows it to participate in the formation of quinones and other derivatives, which are crucial in medicinal chemistry.

Antimicrobial Properties

Research indicates that Phenol, 2-(2-benzofuranyl)- exhibits significant antimicrobial activity. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells. This property positions it as a candidate for developing new antimicrobial agents .

Anticancer Effects

Numerous studies have explored the anticancer potential of benzofuran derivatives, including Phenol, 2-(2-benzofuranyl)-. The presence of a phenolic hydroxyl group is critical for modulating its cytotoxic activity against various cancer cell lines. For instance, one study demonstrated that certain benzofuran derivatives significantly reduced the viability of human ovarian cancer cells (A2780) with IC50 values as low as 11 μM . The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell proliferation pathways .

Neuroprotective and Antioxidant Activities

Recent investigations have highlighted the neuroprotective effects of benzofuran derivatives. A series of compounds synthesized from benzofuran-2-carboxamide derivatives showed considerable protection against NMDA-induced excitotoxicity in neuronal cells. Among these, specific derivatives exhibited neuroprotective actions comparable to established NMDA antagonists like memantine . This suggests that Phenol, 2-(2-benzofuranyl)- may also contribute to neuroprotection through antioxidant mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of Phenol, 2-(2-benzofuranyl)- can be influenced by its structural modifications. The introduction of various substituents at specific positions on the benzofuran ring has been shown to enhance or diminish its biological efficacy. For example:

Substituent Position Effect on Activity
C-2Key site for cytotoxic activity
C-5Modulates antibacterial activity
R1 (various groups)Alters neuroprotective effects

The phenolic hydroxyl group plays a crucial role in forming favorable interactions with biological targets, enhancing the compound's overall bioactivity .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibit potent activity against various microbial strains, suggesting their potential in treating infections caused by resistant bacteria .
  • Anticancer Studies : Research on benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds revealed promising anticancer properties against human cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity and selectivity towards malignant cells over healthy tissues .
  • Neuroprotective Effects : In vitro studies using cultured rat cortical neuronal cells highlighted that certain derivatives provided significant protection against excitotoxic damage induced by NMDA receptor activation .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(2-benzofuranyl)-phenol derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzofuran precursors with phenol derivatives via palladium-catalyzed cross-coupling or condensation reactions. For example, 2-(2-benzofuranyl)-imidazole derivatives are synthesized using imidazole-2-carboxaldehyde and benzofuran-2-boronic acid under Suzuki–Miyaura conditions . Post-synthesis, purity is validated using:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity .

  • Melting Point Analysis to assess crystallinity and impurities.

    Key Data Table :

    CompoundMolecular Weight (g/mol)NMR Shift (δ, ppm)HRMS m/z ([M+H]⁺)
    2-(2-Benzofuranyl)-imidazole220.657.2–7.8 (aromatic)221.65

Q. What safety protocols are critical when handling 2-(2-benzofuranyl)-phenol derivatives in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., steam pressure: 1.71E-06 mmHg at 25°C for imidazole derivatives) .
  • Waste Management : Segregate halogenated and non-halogenated waste. Collaborate with certified waste disposal agencies to prevent environmental contamination .

Q. How can spectroscopic techniques confirm the structural integrity of benzofuran-phenol hybrids?

  • Methodological Answer :

  • Fluorescence Spectroscopy : Used to detect π-π* transitions in benzofuran rings (e.g., Stokes shifts >100 nm in 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1850211 for compound 9f) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 2-(2-benzofuranyl)-2-imidazoline (2-BFI) in neuroprotection studies be resolved?

  • Methodological Answer : Contradictions in neuroprotective efficacy (e.g., dose-dependent effects in traumatic brain injury models ) require:

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
  • Mechanistic Profiling : Use in vitro enzymatic assays (e.g., MAO-B inhibition IC₅₀ measurements) and in vivo models to distinguish direct neuroprotection from off-target effects .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., % reduction in oxidative stress markers) .

Q. What experimental design strategies ensure statistical rigor in studies involving benzofuran-phenol derivatives?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes (e.g., n ≥ 6 for in vivo studies) to detect ≥20% effect sizes with 80% power .
  • Blinding/Randomization : Mitigate bias in pharmacological assays (e.g., tumor inhibition studies ).
  • Replication : Independent validation of synthetic routes (e.g., reproducibility of Suzuki coupling yields ≥75% ).

Q. How can computational modeling optimize the design of MAO-B inhibitors based on 2-(2-benzofuranyl)-phenol scaffolds?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to MAO-B’s substrate cavity (e.g., Ile199 “closed” conformation critical for 2-BFI selectivity ).
  • QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to refine substituent effects on IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported fluorescence quantum yields of benzofuran-imidazole hybrids?

  • Methodological Answer : Variations in quantum yields (e.g., 0.45–0.60 for 2-(1H-benzo[d]imidazol-2-yl)phenol ) arise from:

  • Solvent Polarity : Use standardized solvents (e.g., DMSO vs. ethanol).
  • Instrument Calibration : Normalize fluorometers against reference dyes (e.g., quinine sulfate).
  • Sample Purity : Re-crystallize compounds to ≥95% purity before measurement .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to novel 2-(2-benzofuranyl)-phenol derivatives in preclinical studies?

  • Methodological Answer :

  • EPA Guidelines : Assess environmental persistence and toxicity (e.g., HPV Chemical Challenge Program for data collection ).
  • OECD Test Guidelines : Follow in vitro mutagenicity (Ames test) and in vivo acute toxicity protocols (e.g., LD₅₀ determination) .

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